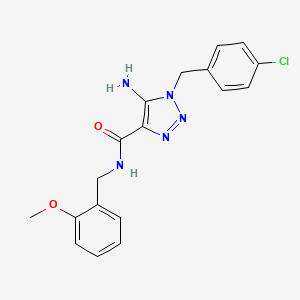
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Scientific Research Applications
Metabolism and Disposition in Humans
A study on the metabolism and disposition of a related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), provides insights into how similar compounds are processed in the human body. SB-649868, an orexin 1 and 2 receptor antagonist, was evaluated in healthy male subjects to understand its metabolism, which mainly occurred via fecal excretion (79%) with minimal urinary excretion (12%). This study indicates the complex metabolic pathways involved, including oxidation and rearrangement processes, highlighting the importance of understanding the metabolism of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide for its potential therapeutic applications (Renzulli et al., 2011).
Neurological Applications
Research on compounds such as [11C]WAY-100635, which shares structural similarities with the chemical , has demonstrated the ability to delineate 5-HT1A receptors in the human brain, showcasing potential applications in studying and treating neurological disorders. These findings underscore the potential of this compound in neurological research and its therapeutic implications for psychiatric and neurological disorders (Pike et al., 1995).
Insecticide Efficacy and Safety
Exploring the efficacy and safety of similar compounds, a study on N,N-diethyl-3-methyl-benzamide (deet) and a piperidine derivative reveals the potential of this compound in developing insect repellents. These studies highlight the importance of understanding the pharmacokinetic properties and safety profile of such compounds for their application in public health (Debboun et al., 2000).
Chemotherapy and Hematologic Malignancies
Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, shares a similar chemical foundation, indicating the potential of this compound in the treatment of hematologic malignancies. Understanding its absorption, metabolism, and excretion could provide valuable insights into developing new treatments for such conditions (Liu et al., 2017).
Environmental Health Perspectives
The widespread exposure to organophosphorus and pyrethroid pesticides in children, as demonstrated in a South Australian study, raises concerns about environmental exposure to similar compounds. Research into the metabolism, safety, and environmental impact of this compound is crucial for assessing its safety and environmental effects (Babina et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to bind to the insulin-like growth factor 1 receptor (igf1r) with high affinity . IGF1R is crucial for cell growth and survival control, and it plays a significant role in tumor transformation and the survival of malignant cells .
Mode of Action
Upon ligand binding, the receptor kinase of IGF1R is activated, leading to receptor autophosphorylation and tyrosine phosphorylation . This activation triggers a cascade of intracellular signaling pathways that regulate various cellular processes.
Result of Action
The activation of igf1r generally promotes cell growth and survival, and inhibits apoptosis . In the context of cancer, this could lead to tumor growth and progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the overexpression of IGF1R in certain cancers, such as prostate and breast cancers, makes it an attractive anticancer target . Therefore, the tumor microenvironment could potentially influence the action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(9-6-15-4-2-1-3-5-15)21-17-10-12-24(13-11-17)19-14-18(22-23-19)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSYYNYJNSGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
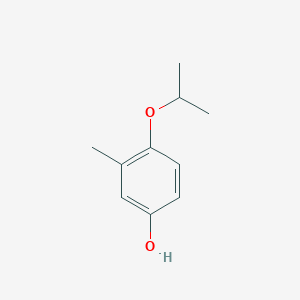

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)
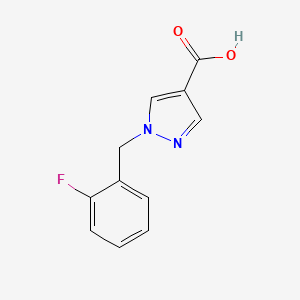

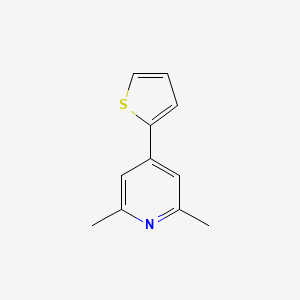
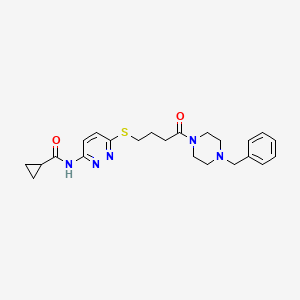
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)
